molecular formula C31H40N5O8P B14131421 12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate CAS No. 6030-85-9

12'-Hydroxy-2',5'alpha-diisopropylergotaman-3',6',18-trione phosphate

Cat. No.: B14131421
CAS No.: 6030-85-9
M. Wt: 641.7 g/mol
InChI Key: GXOKSFRHRPMQAB-XPLOWLJCSA-N
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Description

Historical Trajectory of Ergocornine (B135324) Discovery and Academic Inquiry

The history of ergocornine is intertwined with the study of ergot, the sclerotium of the fungus Claviceps purpurea that infects rye and other cereals. wur.nlwikipedia.org For centuries, ergot-contaminated grain was responsible for outbreaks of ergotism, a serious condition affecting humans and livestock. wikipedia.orgnih.gov

The journey to isolate and identify the active compounds in ergot was a long one. In 1906, a mixture of ergot alkaloids was isolated and named "ergotoxine." samorini.itkarger.com It was initially believed to be a single compound. However, in 1943, Swiss chemist Albert Hofmann, renowned for his synthesis of LSD, and his colleague Arthur Stoll demonstrated that ergotoxine (B1231518) was, in fact, a mixture of three distinct alkaloids: ergocristine (B1195469), ergocryptine, and ergocornine. nih.govsamorini.itkarger.comwikipedia.orguantwerpen.be This discovery was a pivotal moment in understanding the complex chemistry of ergot alkaloids.

Subsequent research focused on elucidating the specific properties and potential applications of these individual compounds. The phosphate (B84403) salt of ergocornine, ergocornine phosphate, was later synthesized to potentially modify its solubility and stability for research purposes.

Classification and Structural Context within Ergot Alkaloids

Ergocornine belongs to the ergopeptine class of ergot alkaloids. wikipedia.orghmdb.ca This classification is based on its chemical structure. All ergot alkaloids share a fundamental tetracyclic ergoline (B1233604) ring system. researchgate.netnih.govresearchgate.net They are broadly categorized into three main groups:

Clavine alkaloids: These are the simplest ergot alkaloids and are precursors in the biosynthesis of more complex alkaloids. researchgate.netrsc.org

Lysergic acid amides: These compounds are amides of D-lysergic acid. nih.govresearchgate.net

Ergopeptines (or peptide alkaloids): These are the most complex ergot alkaloids, characterized by a tripeptide structure attached to the lysergic acid moiety. wikipedia.orghmdb.ca

Ergocornine, as an ergopeptine, possesses this characteristic tripeptide side chain. hmdb.ca Specifically, it is a peptide-like amide of D-lysergic acid linked to a tripeptide composed of the amino acids valine, another valine, and proline. The specific amino acid sequence and their arrangement define the individual ergopeptines. For instance, ergocornine, along with ergocristine and ergocryptine, all contain an isopropyl group on the amino ring of their chemical structure. researchgate.net

The addition of a phosphate group to ergocornine creates ergocornine phosphate. This modification is a common practice in medicinal chemistry to alter the physicochemical properties of a parent compound.

Contemporary Academic Significance of Ergocornine Phosphate Studies

In modern research, ergocornine and its derivatives, including ergocornine phosphate, continue to be subjects of academic inquiry. One area of investigation is its potential pharmacological effects. For example, studies have explored the impact of ergocornine on dopamine (B1211576) receptors. wikipedia.orgcymitquimica.com Research has also been conducted on the effects of natural ergot alkaloids, including ergocornine, on intraocular pressure. mdpi.com

Furthermore, the complex biosynthesis of ergot alkaloids, including the role of phosphate concentration in regulating their production by fungi, is an active area of research. oup.comasm.org Understanding these pathways is crucial for both biotechnological production of specific alkaloids and for mitigating their contamination in agriculture. The epimerization process of ergocornine, where it can convert into its less active isomer ergocorninine (B1246796), is also a subject of study, particularly in the context of analytical chemistry and food safety. nih.gov

The development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential for the accurate detection and quantification of ergocornine and other ergot alkaloids in various matrices, including food and feed. wur.nlmdpi.com This is critical for monitoring and ensuring the safety of agricultural products.

Properties

CAS No.

6030-85-9

Molecular Formula

C31H40N5O8P

Molecular Weight

641.7 g/mol

IUPAC Name

[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C31H40N5O8P/c1-16(2)26-28(38)35-11-7-10-24(35)31(44-45(40,41)42)36(26)29(39)30(43-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32H,7,10-11,13,15H2,1-5H3,(H,33,37)(H2,40,41,42)/t19-,23-,24+,26+,30-,31-/m1/s1

InChI Key

GXOKSFRHRPMQAB-XPLOWLJCSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O

Origin of Product

United States

Biosynthesis and Biotechnological Production of Ergocornine

Fungal and Microbial Producers of Ergocornine (B135324)

Ergocornine, like other ergot alkaloids, is a secondary metabolite produced by several species of fungi, primarily within the genus Claviceps. researchgate.net These fungi are often plant pathogens, infecting the flowers of various grasses and cereals like rye, leading to the formation of a sclerotium or ergot, which is the primary site of alkaloid accumulation.

The principal producer of ergocornine is Claviceps purpurea. However, the profile of alkaloids produced can vary significantly between different strains or "chemical races" of this species. nih.gov Some strains are specifically cultivated for their high yield of certain alkaloids. For instance, research has identified strains that predominantly produce a mixture of ergocornine and ergocryptine. capes.gov.brgoogle.com One such patented strain, Claviceps purpurea (Fr.) Tul. variant CCM F-725, is noted for its ability to produce ergocornine, alpha-ergocryptine, and beta-ergocryptine. google.com Another variant, MNG 00186, produces a mixture where ergocornine is the main component (55-60%), with the remainder being α- and β-ergocryptine. google.com While the Claviceps genus is the most prominent source, other fungal genera such as Aspergillus and Penicillium are also known to produce ergot alkaloids, though their profiles may differ. researchgate.netoup.com

Table 1: Fungal Producers of Ergocornine

Fungal Species/Strain Major Ergot Alkaloids Produced Reference(s)
Claviceps purpurea (General) A diverse profile including ergotamine, ergocristine (B1195469), ergocryptine, and ergocornine. nih.gov , nih.gov
Claviceps purpurea Pepty 695 Ergotoxine (B1231518) alkaloids (ergocornine, ergokryptine). capes.gov.br capes.gov.br
Claviceps purpurea CCM F-725 Ergocornine, alpha-ergocryptine, beta-ergocryptine. google.com google.com
Claviceps purpurea MNG 00186 Ergocornine (55-60%), α-ergocryptine, β-ergocryptine. google.com google.com

Elucidation of Ergocornine Biosynthetic Pathway Mechanisms

The biosynthesis of ergocornine can be divided into three main stages: the formation of the core ergoline (B1233604) ring system, the modification of this ring to produce the key intermediate D-lysergic acid, and the subsequent attachment of a specific tripeptide side chain.

The foundational structure of all ergot alkaloids is the tetracyclic ergoline ring system. koreascience.kr The biosynthesis of this scaffold begins with two primary precursors: the amino acid L-tryptophan and an isoprenoid unit, dimethylallyl pyrophosphate (DMAPP). koreascience.krresearchgate.net L-tryptophan provides the indole (B1671886) core of the molecule. researchgate.net DMAPP, which is synthesized via the mevalonic acid pathway, serves as the donor of a five-carbon isoprene (B109036) unit. koreascience.krrsc.org

The first committed step in the pathway is the prenylation of L-tryptophan at the C-4 position of the indole ring, a reaction catalyzed by the enzyme dimethylallyltryptophan (DMAT) synthase. rsc.orgwikipedia.org This condensation reaction results in the formation of the first intermediate, 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). koreascience.kr

Following the initial prenylation, a cascade of enzymatic reactions modifies the DMAT molecule to form D-lysergic acid, the immediate precursor to the peptide alkaloids. researchgate.netresearchgate.net This pathway involves a series of oxidations, cyclizations, and isomerizations.

Early Pathway (DMAT to Chanoclavine-I-aldehyde): The DMAT molecule undergoes N-methylation by the enzyme EasF (a methyltransferase) using S-adenosyl methionine (SAM) as a methyl donor. rsc.org This is followed by the action of a catalase (EasC) and a monooxygenase (EasE) to form chanoclavine-I. researchgate.netwikipedia.org Chanoclavine-I is then oxidized by a dehydrogenase (EasD) to yield chanoclavine-I-aldehyde. researchgate.netwikipedia.org This aldehyde is a critical branch point in the pathway, leading to different classes of ergot alkaloids in various fungi. wikipedia.orgnih.gov

Middle Pathway (Chanoclavine-I-aldehyde to D-Lysergic Acid): In Claviceps purpurea, chanoclavine-I-aldehyde is converted into agroclavine (B1664434) and then elymoclavine (B1202758) through the action of enzymes EasA and EasG. researchgate.netresearchgate.net Elymoclavine is subsequently oxidized by the enzyme CloA to paspalic acid, which then undergoes a spontaneous isomerization to form D-lysergic acid. asm.org

Late Pathway (D-Lysergic Acid to Ergocornine): The final stage in ergocornine synthesis is the attachment of a tripeptide side chain to D-lysergic acid. This process is carried out by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govrsc.org For ergopeptine synthesis, two key NRPSs are required: LpsB and LpsA. nih.gov

LpsB is a monomodular NRPS that specifically recognizes and activates D-lysergic acid as an AMP-ester. nih.govrsc.org

LpsA is a large, trimodular NRPS that sequentially incorporates the three requisite amino acids. rsc.org For ergocornine, the specific tripeptide is L-Valine–L-Valine–L-Proline. nih.gov Sequence variations in the adenylation (A) domains of the LpsA enzyme are responsible for selecting different amino acids, thus creating the diversity of ergopeptines seen in nature. nih.govnih.gov The assembled lysergyl-tripeptide undergoes an internal cyclization reaction, catalyzed by the NRPS, to form the characteristic cyclol-lactam structure of ergocornine. researchgate.net

Table 2: Key Enzymes in Ergocornine Biosynthesis

Enzyme Gene Step in Pathway Function Reference(s)
DMAT synthase dmaW Early Catalyzes the prenylation of L-tryptophan with DMAPP to form DMAT. rsc.org
N-methyl transferase easF Early Methylates DMAT to form N-methyl-DMAT. rsc.org
Catalase easC Early Involved in the conversion of N-methyl-DMAT to chanoclavine-I. researchgate.net, wikipedia.org
FAD-monooxygenase easE Early Works with EasC to form chanoclavine-I. researchgate.net, wikipedia.org
Chanoclavine-I dehydrogenase easD Early Oxidizes chanoclavine-I to chanoclavine-I-aldehyde. researchgate.net
Old yellow enzyme easA Middle Involved in the conversion of chanoclavine-I-aldehyde to agroclavine. researchgate.net, researchgate.net
Oxidoreductase/epimerase easG Middle Involved in the pathway from chanoclavine-I-aldehyde to elymoclavine. researchgate.net, researchgate.net
Cytochrome P450 monooxygenase cloA Middle Oxidizes elymoclavine to paspalic acid. asm.org
D-lysergyl peptide synthetase 2 lpsB Late Activates D-lysergic acid. nih.gov, rsc.org
D-lysergyl peptide synthetase 1 lpsA Late Assembles the tripeptide (L-Val-L-Val-L-Pro) and attaches it to D-lysergic acid. nih.gov, rsc.org, nih.gov

The genes encoding the enzymes for ergot alkaloid biosynthesis are physically linked together in the fungal genome, forming a metabolic gene cluster known as the EAS (Ergot Alkaloid Synthesis) cluster. nih.govasm.org This clustering facilitates the coordinated regulation of the entire pathway. In Claviceps purpurea, the EAS cluster spans over 68 kb and contains the genes necessary for producing complex ergopeptines like ergocornine. asm.org

The core genes present in the cluster include dmaW, a series of eas genes (easA through easG), cloA, and the large NRPS genes lpsA and lpsB. asm.orgnih.gov The presence or absence of specific genes within this cluster dictates the final alkaloid profile of a given fungus. For example, species like Claviceps fusiformis, which lack functional lpsA and lpsB genes, cannot produce ergopeptines and accumulate earlier intermediates in the pathway. asm.org The diversity of ergopeptines, including the production of ergocornine versus other related compounds like ergotamine or ergocryptine, is largely attributed to polymorphisms and the presence of different homologs of the lpsA gene, which encodes the NRPS responsible for amino acid selection. nih.govresearchgate.net

Table 3: Genetic Determinants in the Ergocornine Biosynthetic Cluster (C. purpurea)

Gene Encoded Protein Function in Pathway Reference(s)
dmaW DMAT synthase First committed step: tryptophan prenylation. asm.org
easA-G Various enzymes (oxidoreductases, catalase, etc.) Formation of the ergoline ring and D-lysergic acid intermediates. researchgate.net, asm.org
cloA Cytochrome P450 monooxygenase Conversion of elymoclavine to paspalic acid. asm.org
lpsA D-lysergyl peptide synthetase 1 (Trimodular NRPS) Selection and assembly of the L-Val-L-Val-L-Pro tripeptide. nih.gov, nih.gov
lpsB D-lysergyl peptide synthetase 2 (Monomodular NRPS) Activation of D-lysergic acid for peptide synthesis. nih.gov, nih.gov
lpsC Ergoamide synthetase Synthesis of simple lysergic acid amides (not directly for ergocornine). nih.gov, nih.gov

Enzymatic Steps and Intermediate Diversification in Ergocornine Synthesis

Regulatory Mechanisms of Ergocornine Biosynthesis

While the enzymatic and genetic basis of ergocornine production is well-characterized, the precise regulatory mechanisms governing the pathway are still being unraveled. wvu.eduresearchgate.net Current evidence points to control at both the enzyme and transcriptional levels.

The expression of the EAS gene cluster is tightly regulated. Studies have shown that the genes within the cluster are coordinately induced when the fungus is under conditions favorable for alkaloid production. asm.org This coordinated expression is likely controlled by specific transcription factors. Recent research has identified a potential transcriptional regulator, encoded by the gene easR, located near the EAS cluster. wvu.edu Experiments involving the knockout of easR resulted in a significant reduction or complete elimination of mRNA transcripts from the other eas genes, providing strong evidence that EasR is a positive regulator of the entire biosynthetic pathway. wvu.edu

In addition to transcriptional control, there is evidence of feedback regulation at the enzyme level. The first enzyme in the pathway, DMAT synthase (DmaW), which catalyzes the rate-limiting step, is subject to feedback inhibition. rsc.org Its activity is negatively regulated by downstream intermediates of the pathway, specifically agroclavine and elymoclavine, and positively stimulated by its substrate, L-tryptophan. rsc.org This feedback loop allows the fungus to modulate the flow of metabolites into the pathway based on the intracellular concentration of its products.

Biotechnological Approaches for Enhanced Ergocornine Production

Submerged Fermentation Strategies and Strain Development

The industrial production of ergocornine and other ergopeptines has largely transitioned from field cultivation to controlled submerged fermentation, which offers better reproducibility and higher yields. nih.govgoogle.comgoogle.com This method involves growing selected high-producing fungal strains in large-scale bioreactors under optimized aerobic conditions. google.comgoogle.com

A critical component of this strategy is the development and selection of superior Claviceps purpurea strains. google.comgoogle.com Through selection and mutation, strains have been developed that are specialized in producing a specific spectrum of alkaloids. For example, the Claviceps purpurea variant strain MNG 00186 is noted for its ability to produce an alkaloid mixture enriched in ergocornine and β-ergocryptine. google.comgoogle.com Similarly, strain FI 32/17 is used for the production of a mixture containing nearly equal amounts of ergocornine and ergosine, reaching yields of 1,000 to 1,100 µg/mL. asm.org

Optimization of the fermentation process is also crucial. This includes careful control of the culture medium composition (carbon and nitrogen sources, mineral salts), temperature (typically 20°C to 26°C), and pH (maintained between 5.2 and 6.8). google.comgoogle.com The fermentation is run for several days, allowing for the initial growth phase followed by the alkaloid production phase. google.com

Table 3: Claviceps purpurea Strains for Ergocornine Production

Strain Designation Primary Alkaloids Produced Reported Yield/Characteristics Reference(s)
MNG 00186 Ergocornine and β-ergocryptine Produces an alkaloid mixture where 55-60% is ergocornine. google.comgoogle.com
FI 32/17 Ergocornine and Ergosine Total alkaloid levels reach about 1,000 to 1,100 µg/mL within 12-14 days. asm.org
No. 88/1972 Ergocryptine and Ergocornine A stable strain used for reproducible fermentation. google.com

Directed Biosynthesis and Precursor Feeding for Analog Generation

Directed biosynthesis is an innovative biotechnological technique used to generate novel, "unnatural" ergot alkaloids. scispace.comacs.org This method involves feeding structural analogs of natural precursors, particularly amino acids, to the fermentation culture of an alkaloid-producing strain. acs.org The fungal biosynthetic machinery may then incorporate these unnatural precursors into the final alkaloid structure, creating new derivatives that are not found in nature. acs.org This approach is a powerful tool for probing the specificity of the biosynthetic enzymes and for creating compounds with potentially new or improved pharmacological properties. scispace.com

In the context of ergocornine, which contains two valine residues in its peptide moiety, feeding experiments with the unnatural amino acid L-norvaline have been successfully performed. acs.org When L-norvaline was fed to a Claviceps purpurea strain, it was incorporated in place of L-valine, leading to the production of new ergocornine analogs. acs.org One such analog is ergonorine, where the isopropyl group at position C-5' (derived from valine) is replaced by an n-propyl group (derived from norvaline). acs.org This demonstrated the flexibility of the lysergyl peptide synthetase enzymes and opened the door to generating a wider array of ergopeptine structures. acs.org The addition of natural amino acids like valine or isoleucine to the fermentation broth can also act as a precursor to increase the amount of the corresponding natural alkaloids produced. google.com

Table 4: Generation of Ergocornine Analogs via Directed Biosynthesis

Precursor Fed Resulting Unnatural Analog Structural Modification Reference(s)
L-Norvaline Ergonorine The isopropyl group at C-5' of the cyclol moiety is replaced by an n-propyl group. acs.org
L-Norvaline Ergonomorine The isopropyl groups at both C-2' and C-5' are replaced by n-propyl groups. acs.org

Table of Compounds Mentioned

Advanced Analytical Methodologies for Ergocornine and Its Metabolites

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and critical step in the analysis of ergocornine (B135324) from complex samples such as cereals, feed, and biological tissues is the efficient extraction of the analyte while minimizing matrix interference. acs.orguky.edu A variety of extraction techniques have been developed and optimized for this purpose.

Solid-liquid extraction (SLE) is a commonly employed method, often utilizing organic solvent mixtures under either acidic or alkaline conditions. nih.gov For instance, a mixture of phosphoric acid and acetonitrile (B52724) has been used for extracting ergocornine from animal feed. researchgate.net Another approach involves using a mixture of methanol (B129727) and water containing formic acid for extraction from buckwheat flour. iobc-wprs.org The choice of solvent and pH is crucial for maximizing extraction efficiency and can influence the stability of the alkaloids. nih.gov

A widely adopted and efficient method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. nih.gov This technique, often in a modified form, involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts such as magnesium sulfate (B86663) and sodium chloride. nih.gov The resulting organic phase, containing the alkaloids, is then typically cleaned up before analysis. nih.gov Recoveries for ergocornine using QuEChERS-based methods have been reported in the range of 60% to 70%, and with optimization, can reach up to 98%. nih.govnih.gov

Solid-phase extraction (SPE) is another frequently used clean-up technique to remove interfering compounds from the sample extract. uky.eduresearchgate.net Different sorbents can be employed, including strong cation exchange (SCX) cartridges and basic alumina (B75360) cartridges, depending on the specific matrix and analytical requirements. researchgate.net For example, after an acidic liquid extraction, SCX SPE has been successfully used to purify extracts from rye flour and animal feed. researchgate.net

More recently, innovative approaches such as aptamer-based extraction have been explored. researchgate.netscirp.org Aptamers, which are single-stranded DNA or RNA molecules, can be designed to bind specifically to target molecules like ergocornine. scirp.org By functionalizing silica (B1680970) gels with these aptamers, a highly selective solid-phase extraction system can be created, allowing for the specific capture of ergocornine and related alkaloids from complex samples like rye feed. researchgate.netscirp.org

Table 1: Overview of Sample Preparation and Extraction Techniques for Ergocornine

Technique Matrix Extraction Solvent/Conditions Clean-up Method Reference(s)
Solid-Liquid Extraction (SLE) Animal Feed, Rye Flour Phosphoric acid and acetonitrile (acidic) Strong Cation Exchange (SCX) SPE researchgate.netresearchgate.net
Solid-Liquid Extraction (SLE) Buckwheat Flour Methanol and water with 0.4% formic acid - iobc-wprs.org
QuEChERS Cereal-based Baby Food Acetonitrile, followed by magnesium sulfate and sodium chloride - nih.govnih.govresearchgate.net
QuEChERS Barley Acetonitrile/water/acetic acid - nih.gov
Aptamer-Based Extraction Rye Feed Acidic solution Aptamer-functionalized silica gel researchgate.netscirp.org

High-Resolution Chromatographic Separation Methodologies

Following sample preparation, chromatographic techniques are employed to separate ergocornine from other compounds in the extract. High-performance liquid chromatography (HPLC) and its advanced variations are the cornerstones of modern ergot alkaloid analysis.

Liquid Chromatography Coupled with Specialized Detection (e.g., LC-UV, LC-FLD, LC-MS/MS, UHPLC-MS/MS)

Liquid Chromatography (LC) is the primary separation technique for ergocornine. Reversed-phase chromatography, often using a C18 column, is commonly utilized. acs.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency for mass spectrometry. nih.govrestek.com

Ultraviolet (UV) detection can be used for the quantification of ergopeptines, with a maximum absorbance around 310 nm. frontiersin.org However, fluorescence detection (FLD) offers superior sensitivity and specificity for naturally fluorescent ergot alkaloids like ergocornine. frontiersin.orgresearchgate.net

The coupling of LC with tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity and selectivity. researchgate.nettrilogylab.comLC-MS/MS and Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods allow for the simultaneous determination of multiple ergot alkaloids, including ergocornine and its epimers, at very low concentrations. nih.govnih.govresearchgate.netconsensus.app These methods can reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g. nih.govnih.govresearchgate.net The use of a Raptor Biphenyl column with acidic mobile phases has been shown to achieve baseline separation of critical ergot alkaloid epimers. restek.com

Table 2: Liquid Chromatography Methods for Ergocornine Analysis

Technique Column Detection Method Key Findings Reference(s)
LC-MS Reversed-phase C18 Single Ion Monitoring (SIM) Simultaneous quantitation of seven ergot alkaloids in vascular tissue. acs.orgnih.gov acs.orgnih.gov
UHPLC-MS/MS - MS/MS Quantification of six major ergot alkaloids and their epimers in cereal-based baby food. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
LC-MS/MS Raptor Biphenyl MS/MS Baseline separation of 12 ergot alkaloid epimers under acidic conditions. restek.com restek.com
HPLC-FLD C18 Fluorescence Detection Determination of five major ergot alkaloids in cereals for animal feed. researchgate.net researchgate.net
LC-UV - UV Detection Measurement of ergopeptines at a wavelength of 310 nm. frontiersin.org frontiersin.org

Planar Chromatography and Electrophoretic Techniques (e.g., TLC, HPTLC-FLD, Capillary Electrophoresis)

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer alternative methods for the analysis of ergocornine. frontiersin.orgnih.gov TLC can be used for qualitative identification and can be combined with other techniques for quantitative analysis. nih.govpakbs.orgHPTLC coupled with fluorescence detection (HPTLC-FLD) provides a rapid screening method for the total alkaloid content. frontiersin.orgnih.gov A technique known as planar solid-phase extraction (pSPE) on HPTLC plates can concentrate all ergot alkaloids into a single zone for subsequent fluorescence measurement. nih.gov

Capillary Electrophoresis (CE) , including Capillary Zone Electrophoresis (CZE) , has also been applied to the separation of ergot alkaloids. frontiersin.orgdrugfuture.comresearchgate.net This technique separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte solution. researchgate.net Good separation of a limited number of alkaloids has been achieved using cyclodextrins and other additives in the buffer. nih.gov

Table 3: Planar Chromatography and Electrophoretic Techniques for Ergocornine

Technique Detection Method Application Key Findings Reference(s)
HPTLC-FLD Fluorescence Screening for total ergot alkaloid content in rye flour. Fast and reliable screening method. nih.gov frontiersin.orgnih.gov
TLC Visual/Spectrophotometric Qualitative and semi-quantitative analysis. Can be used for identification and stability studies. nih.govpakbs.org nih.govpakbs.org
Capillary Electrophoresis (CE) UV/MS Separation of ergot alkaloids. Determination of ergocornine in ergot. drugfuture.com frontiersin.orgdrugfuture.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of ergocornine. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

Mass Spectrometry for Fragmentation Pattern Analysis and Identification

Mass Spectrometry (MS) , particularly when coupled with a separation technique like LC, is a powerful tool for the identification of ergocornine. acs.orgresearchgate.netoregonstate.edu Electrospray ionization (ESI) is a common soft ionization technique that produces a protonated molecular ion [M+H]+ for ergocornine, which has a mass-to-charge ratio (m/z) of 562. oregonstate.edunih.govthomastobin.com

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and generate a characteristic fragmentation pattern that serves as a fingerprint for the compound. oregonstate.edunih.govthomastobin.com For peptide ergot alkaloids like ergocornine, a consistent loss of water (-18 u) from the C-12' alpha-hydroxy functionality is observed. oregonstate.edunih.govthomastobin.com A key fragment ion for ergocornine is found at m/z 348, which results from the cleavage of the peptide ring system with retention of the isopropyl group. oregonstate.edunih.govresearchgate.net Other characteristic fragment ions for peptide ergot alkaloids are observed at m/z 268, 251, 225, 223, and 208. oregonstate.eduthomastobin.comresearchgate.net

Table 4: Key Mass Spectrometry Fragments for Ergocornine

Precursor Ion [M+H]+ (m/z) Key Fragment Ions (m/z) Interpretation Reference(s)
562 348 Cleavage of ring E with retention of the isopropyl group. oregonstate.edunih.govresearchgate.net
562 268, 251, 225, 223, 208 Common fragments for peptide ergot alkaloids. oregonstate.eduthomastobin.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic compounds, including ergocornine. jchps.com While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity and spatial arrangement of atoms. jchps.com

¹H NMR spectroscopy can be used for the rapid identification of ergot derivatives by analyzing the chemical shifts and coupling patterns of the protons. nih.gov Specific resonances in the ¹H NMR spectrum can be attributed to the different parts of the ergocornine molecule, such as the ergoline (B1233604) ring system and the peptide moiety. nih.gov NMR data is crucial for confirming the structure of new or modified ergot alkaloids and for studying their conformation in solution. nih.govnih.govresearchgate.net Quantitative NMR (qNMR) can also be used for the accurate determination of the content of ergocornine and its impurities. researchgate.net

Application of Crystallographic Methods for Structural Characterization

Molecular modeling, which can be informed by crystallographic data, has been used to study the geometry-optimized three-dimensional structure of ergocornine. oregonstate.edu These computational studies provide insights into the spatial arrangement of the lysergic acid and peptide moieties of the molecule. oregonstate.edu Such structural information is crucial for understanding its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with crystallography, is another key method for structural elucidation. nih.gov NMR has been employed to characterize ergot alkaloids like ergocornine, helping to identify different forms and impurities, which is vital in pharmaceutical manufacturing. nih.govresearchgate.net

Emerging Analytical and Bioanalytical Platforms

The development of immunoassays and biosensors offers promising alternatives to traditional chromatographic methods for the rapid and sensitive detection of ergocornine and other ergot alkaloids. nih.govbenisonmedia.comuantwerpen.bewur.nl

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the detection of ergot alkaloids. benisonmedia.comwur.nl These assays utilize antibodies that can specifically bind to the target molecules. Polyclonal antibodies have been produced against several ergot alkaloids, including ergocornine. nih.govoup.com In a competitive immunoassay format, the free analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. benisonmedia.com

One study reported the development of a competitive indirect enzyme immunoassay (EIA) for ergocornine with a standard curve limit of detection (LOD) of 2.0 ng/mL. nih.govoup.com Interestingly, the ergocornine EIA showed significant cross-reactivity with its epimer, ergocorninine (B1246796), and with β-ergocristinine. oup.com This highlights a challenge in immunoassay development, where achieving high specificity for a single ergot alkaloid can be difficult due to the structural similarities among the different compounds and their epimers. wur.nl

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. For ergot alkaloid detection, research has explored the development of biosensors as a rapid screening tool. uantwerpen.bemdpi.com These platforms aim to provide simultaneous detection of multiple mycotoxins from a single sample. benisonmedia.com While specific details on a commercially available biosensor for ergocornine phosphate (B84403) are limited, the foundational research shows active development in this area. uantwerpen.bescielo.brnih.gov

The principle behind these biosensors often involves immobilizing a biorecognition molecule, such as an antibody or an aptamer, onto a sensor surface. uantwerpen.bemdpi.com When the target analyte, like ergocornine, binds to the biorecognition molecule, it causes a change in a physical property (e.g., electrical signal, light emission) that is then measured. mdpi.comscielo.brnih.gov

Table 1: Immunoassay and Biosensor Data for Ergot Alkaloid Detection

Analytical Platform Target Analyte(s) Limit of Detection (LOD) Key Findings
Enzyme Immunoassay (EIA) Ergocornine 2.0 ng/mL (standard curve) Showed cross-reactivity with ergocorninine and β-ergocristinine. oup.com
Generic Enzyme Immunoassay Total Ergot Alkaloids 14 ng/g (in bread), 20 ng/g (in flour) Suitable for identifying positive samples and quantifying total ergot alkaloids. nih.govoup.com
Biochip Array Technology Multiple Mycotoxins 50 ppb (for all validated matrices) Enables simultaneous detection from a single sample. benisonmedia.com
Aptamer-based Biosensor Ergot Alkaloids (general) Under Development Ergocornine used to functionalize magnetic beads for aptamer selection. uantwerpen.be

Voltammetric and electrochemical methods represent another frontier in the analysis of electroactive compounds like ergocornine. frontiersin.orgbrown.eduresearchgate.net These techniques measure the current that flows in an electrochemical cell as a function of an applied potential, providing information about the redox properties of the analyte. brown.edu

While specific applications of voltammetry for the direct analysis of ergocornine phosphate are not extensively detailed in the provided search results, the general principles suggest its potential applicability. Cyclic voltammetry, for example, is a powerful tool for studying redox processes and reaction intermediates. brown.edu The feasibility of these methods depends on the inherent oxidizable or reducible nature of the ergocornine molecule within the potential window of the solvent and electrode used. brown.edu

Electrochemical sensors, a subset of these techniques, are being developed for various pharmaceutical analyses due to their potential for simplicity and low cost. scielo.brnih.gov The development of new composite electrochemical sensors, including disposable ones, holds promise for real-time process control in various applications. researchgate.net For instance, anodic stripping voltammetry is a highly sensitive technique capable of detecting metal ions at very low concentrations, and similar principles could potentially be adapted for organic molecules like ergocornine after appropriate derivatization or by indirect methods. libretexts.org

Immunoassays and Biosensor Development for Detection

Challenges in Quantitative and Qualitative Analysis of Ergocornine

A significant challenge in the analysis of ergocornine is its propensity to undergo epimerization at the C8 position of the ergoline ring. mdpi.comresearchgate.netresearchgate.net This process results in the interconversion between the biologically active C8-(R) isomer (ergocornine) and the less active C8-(S) isomer, known as ergocorninine. mdpi.comresearchgate.netresearchgate.net

The epimerization is a reversible reaction that can be influenced by factors such as solvent, temperature, and pH. researchgate.netnih.gov Studies have shown that ergopeptide-type toxins like ergocornine exhibit variable tendencies to epimerize. researchgate.net For instance, long-term storage at room temperature in certain solvents can promote this conversion. researchgate.net Quantum chemical models have suggested that for ergocornine, the S-epimer (ergocorninine) is energetically preferred. mdpi.comsemanticscholar.orgmdpi.com

The co-existence of these epimers necessitates analytical methods capable of their separation and individual quantification. nih.govoregonstate.edu Chromatographic techniques, such as HPLC and UHPLC, are often employed for this purpose, as the epimers can exhibit different retention times. nih.govoregonstate.edu The ability to distinguish between ergocornine and ergocorninine is crucial for an accurate assessment of potential biological activity. researchgate.netnih.gov

Table 2: Factors Influencing Ergocornine Epimerization

Factor Influence on Epimerization Research Finding
Solvent Significant The order of epimerization promotion was found to be methanol/dichloromethane > acetonitrile/buffer > extraction mix > stabilising solution > acetonitrile >> chloroform. researchgate.net
Temperature Significant Long-term storage at 20°C in certain solvents increases epimerization. researchgate.net
pH Implied Epimerization is induced by conditions of high or low pH. nih.gov
Light Potential UV light can influence the R/S ratio towards the S-form. nih.gov

When analyzing ergocornine in complex matrices such as food and feed, matrix effects can pose a significant challenge to the accuracy and reliability of quantitative methods, particularly those using mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov Matrix effects refer to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement. researchgate.netnih.gov

Studies have shown that the magnitude of matrix effects can vary for different ergot alkaloids and even between epimers. researchgate.netnih.gov For instance, in the analysis of cereals, significant signal suppression has been observed for some ergot alkaloids. mdpi.comnih.gov The choice of sample preparation, including extraction and clean-up procedures, is critical in mitigating these effects. researchgate.netnih.gov Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been applied to the analysis of ergot alkaloids, but recoveries can still be variable. mdpi.comnih.gov

Method Robustness: Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. chromatographytoday.compharmoutsourcing.com For ergocornine analysis, factors that can affect robustness include the pH and concentration of the extraction buffer, shaking time, and drying temperature. nih.gov A robust method should provide consistent and reliable results when transferred between different laboratories, instruments, or analysts. pharmoutsourcing.com The Youden procedure is one approach used to evaluate the robustness of an analytical method by systematically altering several parameters. nih.gov Ensuring method robustness is crucial for the standardization and validation of analytical procedures for regulatory monitoring. nih.govnih.govresearchgate.net

Receptor Level Interactions and Molecular Pharmacology of Ergocornine

Ligand-Receptor Binding Profiles of Ergocornine (B135324)

Ergocornine's interaction with G protein-coupled receptors (GPCRs) is a key aspect of its mechanism of action. cymitquimica.com It demonstrates significant affinity for dopaminergic, serotonergic, and adrenergic receptor subtypes. nih.gov

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

Ergocornine is recognized as a dopamine (B1211576) receptor agonist. wikipedia.org It displays a notable affinity for both D1 and D2 dopamine receptors. nih.gov The interaction with D2-like receptors (D2, D3, and D4) is a characteristic feature of many ergot derivatives. frontiersin.org While some studies suggest a weak affinity for dopamine receptors in general, others highlight its role as a partial agonist at these sites, which can influence the release of neurotransmitters. biosynth.comevitachem.com The structural similarity of the ergoline (B1233604) ring to dopamine is a key factor in this interaction, allowing it to bind to D2 receptors in the anterior pituitary and inhibit prolactin secretion. scispace.com

However, research on its specific effects on dopamine release has yielded mixed results. One study found that while ergocryptine, ergocristine (B1195469), and bromocriptine (B1667881) induced a significant release of dopamine from rat striatal synaptosomes, ergocornine, along with ergotamine, ergonovine, and ergovaline (B115165), was devoid of this activity. nih.gov This suggests that despite receptor binding, the downstream effects on neurotransmitter release can vary significantly among ergot alkaloids.

Table 1: Ergocornine Interaction with Dopaminergic Receptors

Receptor Subtype Nature of Interaction Reported Effects Citations
D1 Agonist Binds with significant affinity. nih.gov
D2 Agonist/Partial Agonist Binds with significant affinity; inhibits prolactin secretion. nih.govwikipedia.orgevitachem.comscispace.com

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1, 5-HT2)

Ergocornine exhibits complex interactions with various serotonin (B10506) (5-HT) receptor subtypes. evitachem.comontosight.aismolecule.com It has a significant affinity for both 5-HT1 and 5-HT2 receptor families. nih.gov The structural resemblance of the ergoline nucleus to serotonin allows it to act as an agonist or antagonist at these receptor sites. nih.gov

Ergot alkaloids, in general, are known to interact with multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. mdpi.com Specifically, ergocornine's interaction with 5-HT2A receptors has been implicated in its vasoconstrictive properties. nih.gov The interaction with serotonin receptors is a critical factor in the molecular mechanism initiating the effects of ergot alkaloids. nih.gov

Table 2: Ergocornine Interaction with Serotonergic Receptors

Receptor Subtype Nature of Interaction Reported Effects Citations
5-HT1 family Agonist/Antagonist Binds with significant affinity. nih.govjaypeedigital.com
5-HT2 family Agonist/Antagonist Binds with significant affinity; may contribute to vasoconstriction. nih.govnih.govjaypeedigital.com

Adrenergic Receptor Subtype Interactions (e.g., α, β)

Ergocornine demonstrates antagonistic effects at adrenergic receptors. evitachem.com It interacts with both α and β adrenergic receptor subtypes. drugbank.com Specifically, it has been shown to have a high affinity for α-adrenoceptors. nih.gov Dihydroergocornine, a related compound, exhibits potent adrenolytic and sympathicolytic actions, acting as an antagonist at these receptors. drugbank.com

Studies on the dihydro-derivatives of ergotoxine (B1231518), which includes dihydroergocornine, have shown they displace radioligands from α-adrenoceptor subtypes at nanomolar concentrations. nih.gov Functional tests suggest a slightly higher affinity for α2-adrenoceptors, which are antagonized competitively, while α1-adrenoceptors are antagonized in a non-competitive manner. nih.gov The interaction with adrenergic receptors contributes to the vasodilatory effects observed with some ergot alkaloids. evitachem.com

Table 3: Ergocornine Interaction with Adrenergic Receptors

Receptor Subtype Nature of Interaction Reported Effects Citations
α-adrenergic Antagonist High affinity, particularly for α2-adrenoceptors; contributes to vasodilatory effects. nih.govevitachem.comdrugbank.comnih.gov
β-adrenergic Antagonist Interacts with β-adrenoceptors. drugbank.com

Modulatory Effects on Neurotransmitter Release and Signaling Pathways

The interaction of ergocornine with various receptors leads to the modulation of neurotransmitter release and intracellular signaling pathways. As a partial agonist at dopamine receptors, it can influence the release of this neurotransmitter. evitachem.com However, as previously mentioned, direct studies on ergocornine's ability to stimulate dopamine release have shown it to be inactive in this regard, unlike some other ergot alkaloids. nih.gov

The binding of ergocornine to G protein-coupled receptors initiates a cascade of intracellular events. For instance, its interaction with α2-adrenoceptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govwikipedia.org Conversely, its antagonism at α1-adrenoceptors can interfere with signaling pathways that involve the Gq protein and subsequent increases in inositol (B14025) phosphates and diacylglycerol. nih.gov The structural similarity of the ergoline ring to neurotransmitters like norepinephrine (B1679862) allows for these complex interactions. researchpromo.com

Comparative Receptor Pharmacology of Ergocornine within Ergot Alkaloid Family

The pharmacological profile of ergocornine is best understood when compared to other members of the ergot alkaloid family. While they share a common ergoline structure, variations in the peptide moiety lead to differences in receptor affinities and efficacies. nih.gov

For example, in studies of vasoconstriction, ergocristine and ergocornine act as partial agonists, producing about 40-50% of the maximal stimulation seen with a full agonist like ergovaline. mdpi.com A comparative study on the release of dopamine from rat striatal synaptosomes revealed that ergocryptine, ergocristine, and bromocriptine were active, whereas ergocornine, ergotamine, ergonovine, and ergovaline were not. nih.gov This highlights the subtle structural differences that dictate significant functional outcomes.

In terms of adrenergic receptor interactions, dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine were found to be equipotent at both α1 and α2-adrenoceptors, while dihydroergocristine (B93913) was less potent. nih.gov This suggests that even within the dihydrogenated ergot alkaloids, there are variations in receptor interaction.

A study using a molecularly imprinted polymer (MIP) to mimic dopamine and serotonin receptors found that the binding affinities for ergot derivatives followed the order: clavines > lysergic acid derivatives > ergopeptines (which include ergocornine). nih.gov This provides a synthetic model for comparing the relative receptor affinities of different ergot alkaloid classes.

Computational and Structural Modeling of Ergocornine-Receptor Complexes

Computational and structural modeling techniques are increasingly being used to understand the interactions between ergot alkaloids and their receptor targets. In silico molecular docking studies have been employed to predict the binding affinities and interactions of ergot alkaloids with receptors like the serotonin 5-HT2A and alpha-2A adrenergic receptors. researchgate.net

For instance, a study investigating the binding of ergocristinine (B1242015) (the S-epimer of ergocristine, a close structural relative of ergocornine) found that it formed hydrogen bonds with amino acid residues within the binding sites of both the 5-HT2A and alpha-2A adrenergic receptors. researchgate.net Such studies help to elucidate the specific molecular interactions, like hydrogen bonding, that are crucial for receptor binding and activation.

Furthermore, quantum chemical models have been used to study the epimerization process of ergocornine, which is the conversion between its active R-epimer and less active S-epimer. mdpi.com These models have shown that the S-epimer is preferred for ergocornine. mdpi.com Density Functional Theory (DFT) calculations have also been used to evaluate the electronic properties and reactivity of ergocornine, indicating its potential for therapeutic applications. chemmethod.com These computational approaches provide valuable insights into the structure-activity relationships of ergocornine and can guide the design of future experimental studies. nih.gov

Biological Activities of Ergocornine in Model Systems Excluding Human Clinical Data

Effects on Mammalian Physiological Systems in Animal Models

Animal models have been instrumental in understanding the systemic effects of ergocornine (B135324), particularly on the neurovascular and central nervous systems, as well as its role in ocular pressure regulation.

Ergot alkaloids, including ergocornine, are known for their potent vasoconstrictive properties. frontiersin.org In cattle, ergocornine acts as a partial agonist in the vascular system, producing significant stimulation. nih.gov Studies on bovine lateral saphenous veins have demonstrated that ergocornine induces a contractile response, although it is considered about one-tenth as powerful as ergovaline (B115165) and ergotamine in inducing vasoconstriction. researchgate.net The vasoconstrictive effects of ergot alkaloids are a key factor in the development of ergotism in livestock, a condition characterized by symptoms like gangrenous extremities. frontiersin.org

In the central nervous system, ergocornine has been shown to influence hormonal regulation. In rats, ergocornine can interrupt progestation and has been observed to affect the hypothalamic content of prolactin-inhibiting factor (PIF) and luteinizing hormone-releasing factor (LRF). bioscientifica.comoup.com Specifically, administration of ergocornine in male rats led to an increase in hypothalamic PIF and a decrease in LRF, suggesting that ergocornine's effects on pituitary secretion of prolactin and luteinizing hormone may be mediated through the hypothalamus. oup.com However, the possibility of a direct action on the pituitary has not been ruled out. oup.comoup.com

Summary of Ergocornine's Effects on Ocular Pressure in Animal Models
Animal ModelConditionEffect on Intraocular Pressure (IOP)Mechanism of ActionReference
RabbitNormotensiveDecreaseReduced aqueous humor inflow and outflow facility. nih.gov nih.gov
RabbitAlpha-chymotrypsin-induced Ocular HypertensionDecreaseSignificant reduction of aqueous humor inflow. nih.gov nih.gov

Neurovascular and Central Nervous System Responses

Cellular-Level Biological Responses in In Vitro Assays

In vitro studies using non-human cell lines have provided insights into the cytotoxic and metabolic effects of ergocornine at the cellular level.

While much of the cytotoxicity research on ergot alkaloids has utilized human cell lines, some studies provide indirect evidence of ergocornine's potential effects. Ergot alkaloids as a class have been shown to induce cytotoxic effects and apoptosis. acs.orgacs.orgnih.gov The toxic potential of peptide ergot alkaloids varies depending on their individual structure. nih.gov For instance, studies on human cancer cell lines like HepG2 and HT-29 have confirmed the apoptotic effects of ergot alkaloids. acs.orgacs.orgnih.gov It has been suggested that the accumulation of these alkaloids within cells correlates with their cytotoxic effects. acs.orgacs.org While specific data on ergocornine's cytotoxicity in non-human cell lines is limited in the provided results, the general understanding is that ergopeptines can induce apoptosis. researchgate.net

The interaction of ergot alkaloids with cellular receptors is a primary mechanism of their action. researchgate.net Ergocornine, along with other ergot alkaloids, can interact with dopaminergic, serotoninergic, and adrenergic receptors. mdpi.com Molecular docking studies have explored the interaction of ergocornine with uncoupling protein 2 (UCP2), suggesting it has a lower binding affinity compared to ergotamine and ergocristine (B1195469). researchgate.net

In terms of gene expression, ergot alkaloids have been shown to affect various cellular pathways. For example, studies in pigs exposed to ergot alkaloids showed alterations in the expression of genes related to tight junction proteins in the jejunum. nih.gov While these studies often involve a mixture of ergot alkaloids, they provide a basis for understanding how individual compounds like ergocornine might influence cellular processes. The biosynthesis of ergocornine itself is dependent on the presence and diversity of specific genes, such as the lpsA gene in Claviceps purpurea. nih.govresearchgate.net

Cytotoxicity and Apoptosis Induction in Non-Human Cell Lines

Interactions with Microbial and Invertebrate Organisms

The ecological role of ergot alkaloids like ergocornine is believed to be protective for the producing fungi against consumption by animals and insects. nih.gov Ergot alkaloids have demonstrated activities against a variety of organisms, including bacteria, nematodes, and insects. oup.com Some clavine-type ergot alkaloids possess antibacterial properties. nih.gov The production of ergot alkaloids by endophytic fungi in grasses can deter herbivorous insects. nih.gov While specific studies focusing solely on the interaction of ergocornine phosphate (B84403) with microbial and invertebrate organisms are not detailed in the provided search results, the broader class of ergot alkaloids is recognized for these effects. nih.govoup.com

Antimicrobial Effects on Bacterial Species

Current research provides limited direct evidence for significant antibacterial activity by ergocornine itself. Studies on ergot alkaloids have shown varied effects. For instance, the ergot alkaloid ergocristine has demonstrated an inhibitory effect on the growth of Xenorhabdus nematophila, a bacterium that lives in symbiosis with insect-pathogenic nematodes. annualreviews.org While ergocornine is a related compound, specific data on its direct action against bacterial species is not extensively documented in the reviewed literature.

However, the foundational chemical structure of ergot alkaloids, known as the ergot scaffold, is being explored for antibiotic potential. nih.gov Research into metergoline, a semi-synthetic derivative of an ergot alkaloid, revealed antibacterial properties, particularly against Gram-positive bacteria. nih.gov This suggests that the core structure of ergot alkaloids could serve as a template for developing new antibiotic agents, though this does not confirm that ergocornine in its natural form is a potent antibacterial agent. nih.gov

Impact on Nematode and Insect Physiology

Ergocornine, as part of a suite of alkaloids produced by certain fungi, plays a significant role in defending host plants against nematodes and insects.

Effects on Nematodes

In vitro studies have established that ergocornine has a nematostatic effect on the lesion nematode, Pratylenchus scribneri. dissertation.comnih.gov This means it inhibits the movement and development of the nematodes rather than killing them directly, an effect that was observed to be reversible. dissertation.com This contrasts with other ergot alkaloids like ergovaline and α-ergocryptine, which are directly nematicidal (lethal to nematodes). dissertation.comnih.gov The production of these alkaloids by endophytic fungi in grasses like tall fescue contributes to the plant's resistance, making them poor hosts for nematode populations. nih.gov While alkaloids are implicated in this defense, some research indicates that the mechanism of resistance is complex and may not be solely dependent on ergot alkaloids. researchgate.net

Effects on Insects

Ergocornine has demonstrated insecticidal properties. In laboratory assays, exposure to ergocornine resulted in significantly increased mortality for the Asian citrus psyllid (Diaphorina citri), a major agricultural pest. mdpi.com This activity is part of a defensive symbiosis observed in morning glory species, where the endophytic fungus Periglandula produces a range of ergot alkaloids, including ergocornine. mdpi.com

Table 1: Observed Effects of Ergocornine on Nematode and Insect Models

Model Organism Organism Type Observed Effect Citation
Pratylenchus scribneri Nematode Nematostatic (inhibits motility); reversible dissertation.comnih.gov
Diaphorina citri (Asian citrus psyllid) Insect Increased mortality mdpi.com

Plant-Fungus Symbiotic and Pathogenic Interactions Related to Ergocornine Production

Ergocornine is a secondary metabolite produced by fungi in both symbiotic and pathogenic relationships with plants. Its presence is often linked to the chemical defense of the fungus or its host.

Symbiotic Interactions

Ergocornine is produced by endophytic fungi of the Epichloë and Periglandula genera, which live in mutualistic symbiosis with various grasses and morning glory species, respectively. mdpi.comfrontiersin.org In this relationship, the fungus resides within the plant tissues without causing disease and produces a variety of bioactive alkaloids. frontiersin.orgnih.gov These compounds, including ergocornine, protect the host plant from grazing animals, insects, and nematodes. nih.govmdpi.comnih.gov For example, the fungus Epichloë coenophiala in tall fescue produces ergocornine as part of a suite of ergot alkaloids that enhances the grass's resistance to pests. nih.govfrontiersin.org Similarly, the symbiosis between Periglandula fungi and morning glories results in the production of ergocornine and other alkaloids that are toxic to insect pests like the Asian citrus psyllid. mdpi.com

Pathogenic Interactions

Ergocornine is also a characteristic product of the pathogenic fungus Claviceps purpurea, which causes the disease ergot on rye and other cereals. nih.govagrobiology.ru The fungus infects the flowering parts of the plant, replacing the developing seed with a hardened fungal structure called a sclerotium, which is rich in ergot alkaloids. nih.govagrobiology.ru The specific profile of alkaloids can vary, but ergocornine is a common component. agrobiology.ru

Table 2: Fungal Producers of Ergocornine and Their Plant Interactions

Fungal Genus Type of Interaction Host Plant Example Citation
Epichloë Symbiotic (Endophyte) Tall Fescue (Festuca arundinacea) nih.govfrontiersin.org
Periglandula Symbiotic (Endophyte) Morning Glory (Ipomoea sp.) mdpi.com

Ergocornine Derivatization and Structure Activity Relationship Studies

Synthesis and Characterization of Novel Ergocornine (B135324) Analogs

The synthesis of novel ergocornine analogs involves intricate chemical strategies, typically starting from the foundational ergot alkaloid framework. ontosight.ai The primary approaches include the total chemical synthesis of the ergoline (B1233604) skeleton, bioconversions using enzymatic systems, and the chemical modification of the natural ergocornine molecule. scispace.comevitachem.com

Chemical modification is a prevalent strategy, focusing on several key areas of the molecule:

The Ergoline Ring System: Modifications such as hydrogenation to saturate double bonds (e.g., at the C9-C10 position) or the introduction of substituents like bromine at the C2 position can be performed. evitachem.comnih.gov

Alkyl Substituents: The peptide portion of ergocornine, which contains two isopropyl groups, presents another site for modification. ontosight.ai

The N6-Methyl Group: The methyl group on the nitrogen at position 6 can be altered, for instance, through quaternization or demethylation followed by realkylation. nih.govresearchgate.net A recently developed method for ergotamine involves an iron-catalyzed N-demethylation to create a norergotamine intermediate, which can then be remethylated with isotopically labeled reagents (e.g., ¹³CD₃-I) to produce labeled analogs. researchgate.net This strategy is promising for the universal synthesis of other isotopically labeled ergopeptines like ergocornine. researchgate.net

Salt Formation: Creating different salt forms, such as ergocornine mesylate, is another derivatization method used to enhance properties like solubility and stability. evitachem.com

The characterization of these newly synthesized analogs is a critical step, employing a range of advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS), is essential for the separation, identification, and quantification of the parent compound and its derivatives, including stereoisomers. researchgate.netacs.orgoregonstate.edu Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are also utilized for detailed structural elucidation and confirmation. evitachem.com

Structure-Activity Relationship Analysis for Receptor Selectivity

The biological effects of ergocornine and its analogs are primarily due to their structural similarity to endogenous neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline, allowing them to interact with their respective receptors. scispace.commdpi.com SAR analysis aims to correlate specific structural features with the affinity and activity (agonist or antagonist) at these receptors. escholarship.org

The ergoline ring system is considered the fundamental pharmacophore. scispace.com Even minor alterations to this structure can lead to profound changes in receptor selectivity and pharmacological profile. scispace.comnih.gov

A detailed SAR study on ergoline derivatives highlights several key principles that are applicable to ergocornine analogs: nih.gov

Hydrogenation at C9-C10: Saturation of the double bond in the D-ring of the ergoline nucleus tends to decrease potency and intrinsic activity at alpha-adrenoceptors and can eliminate 5-HT2 receptor agonism. nih.gov

Bromination at C2: Introducing a bromine atom at position 2 can abolish agonist activity while preserving high affinity for both 5-HT2 and alpha-adrenoceptors, effectively creating a competitive antagonist. nih.gov This modification can also enhance selectivity for 5-HT2 receptors over alpha-adrenoceptors. nih.gov

Quaternization at N6: Modification of the nitrogen at position 6, such as through quaternization, can almost completely eliminate the molecule's affinity for both 5-HT2 and alpha-adrenoceptors. nih.gov

Structural Modification (Based on Ergoline Nucleus) Effect on Alpha-Adrenoceptor Activity Effect on 5-HT2 Receptor Activity Receptor Affinity
Parent Compound (Unmodified) Strong Agonist Activity Partial Agonist Activity High
Hydrogenation (C9-C10) Attenuated Potency, Partial Agonist/Antagonist Agonist Activity Eliminated, Antagonist Reduced
Bromination (Position 2) Agonist Activity Eliminated, Competitive Antagonist Agonist Activity Eliminated, Competitive Antagonist Preserved, Selective for 5-HT2
Quaternization (N6 Position) Nearly Eliminated Nearly Eliminated Nearly Eliminated

Table 1: Summary of structure-activity relationship findings for key modifications to the ergoline nucleus, based on a study of ergoline derivatives. nih.gov

Different ergot alkaloids exhibit varied activity profiles. For instance, in studies on dopaminergic activity, ergocryptine and ergocristine (B1195469) were found to increase dopamine release, whereas ergocornine, ergotamine, and ergonovine showed no such activity. mdpi.com This underscores the subtle yet critical role of the peptide side chain in defining receptor interaction and functional outcome.

Strategies for Modifying Biological Properties through Chemical Derivatization

The primary goal of chemical derivatization of ergocornine is to modulate its biological properties, often to enhance therapeutic potential by increasing receptor selectivity and improving its physicochemical characteristics. escholarship.orgmdpi.com Key strategies include:

Improving Receptor Selectivity: As discussed, specific modifications like halogenation can shift a compound's profile from a mixed agonist-antagonist to a pure antagonist with higher selectivity for a particular receptor subtype (e.g., 5-HT2). nih.gov This is crucial for narrowing the pharmacological effects and creating more targeted agents. mdpi.com

Enhancing Physicochemical Properties: Derivatization is often used to improve a molecule's solubility and stability. The synthesis of ergocornine mesylate is an example where the formation of a mesylate salt is used to enhance these properties, which can be beneficial for formulation and bioavailability. evitachem.com

Altering Potency and Efficacy: Hydrogenation is a common strategy that can alter a compound's potency. Dihydro-derivatives of ergot alkaloids are well-known and often exhibit different pharmacological profiles compared to their unsaturated parent molecules. mdpi.comnih.gov For example, dihydroergocristine (B93913) was found to reduce intraocular pressure more significantly than the non-hydrogenated ergot derivative pilocarpine (B147212) in one study. mdpi.com

Total and Directed Synthesis: While challenging, total synthesis offers the ability to create profoundly different analogs that may not be accessible through simple modification of the natural product. scispace.commdpi.com Directed biosynthesis, where precursor analogs are fed to the Claviceps fungus, is another advanced strategy to generate novel ergoline structures. scispace.com

Stereochemical Influences on Ergocornine Bioactivity and Stability

The stereochemistry of ergot alkaloids is a critical factor governing their biological activity and chemical stability. smolecule.com The key chiral center is at the C-8 position of the ergoline ring. smolecule.com This gives rise to pairs of epimers:

The naturally occurring, biologically active isomers with an R-configuration at C-8 are designated with the suffix "-ine" (e.g., Ergocornine ). smolecule.comnih.gov

Their corresponding epimers with an S-configuration at C-8 are designated with the suffix "-inine" (e.g., Ergocorninine (B1246796) ). smolecule.comnih.gov

This stereochemical difference has a profound impact on bioactivity. The R-epimers ("-ine" forms) are typically considered much more potent and biologically active. nih.gov The S-epimers ("-inine" forms) are often described as having significantly reduced potency or being inactive. smolecule.comnih.gov This difference in activity is attributed to the distinct three-dimensional shape of each epimer, which dictates how it fits into and interacts with the binding site of a receptor. smolecule.com

A pharmacological characterization of ergot alkaloid receptors in the salivary gland of the tick Amblyomma hebraeum provided a clear example of this principle: ualberta.cabiologists.com

Compound (Epimer) Stereochemistry at C-8 Observed Activity in Tick Salivary Gland Assay Classification
Ergocornine R-configuration Reached ~50% of maximum response by 1 μmol l⁻¹ Partial Agonist
Ergocorninine S-configuration Reached ~20% of maximum response at 3.5 μmol l⁻¹ Incomplete Agonist

Table 2: Influence of C-8 stereochemistry on the agonist activity of ergocornine and its epimer ergocorninine. ualberta.cabiologists.com

This data demonstrates that while both epimers show some biological activity, the R-configuration of ergocornine results in substantially greater efficacy compared to the S-configuration of ergocorninine.

Future Research Trajectories for Ergocornine Phosphate

Advancements in Biosynthetic Pathway Engineering for Tailored Alkaloid Profiles

The biosynthesis of ergot alkaloids, including ergocornine (B135324), is a complex process involving a series of enzymatic steps encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster. wvu.edu All ergot alkaloids originate from the initial building blocks L-tryptophan and dimethylallyl pyrophosphate (DMAPP). rsc.orgnih.gov The core structure, a tetracyclic ergoline (B1233604) ring, is synthesized in the early steps of the pathway. rsc.org The remarkable diversity of ergot alkaloids arises from the later stages of this pathway, where specific enzymes modify the ergoline scaffold, leading to different classes of compounds such as clavines, simple lysergic acid derivatives, and the more complex ergopeptides like ergocornine. rsc.orgmdpi.com

Future research is focused on harnessing and manipulating this biosynthetic machinery to produce tailored alkaloid profiles. By understanding the function of key genes and enzymes, scientists can engineer fungal strains to overproduce specific desired alkaloids or to generate novel, unnatural analogs with potentially enhanced therapeutic properties. nih.gov

Key Research Findings:

Gene Cluster Manipulation: The presence, absence, or variation of specific genes within the eas cluster directly dictates the final alkaloid profile of a fungal species. mdpi.com For instance, the lpsA gene, which encodes a nonribosomal peptide synthetase, is crucial for the synthesis of ergopeptides. Variations and duplications of this gene are responsible for the diverse range of ergopeptides produced by Claviceps purpurea. mdpi.com

Enzyme Specificity: The enzymes involved in the later steps of the pathway exhibit substrate or product specificity that can differ between fungal species, leading to divergent alkaloid profiles. rsc.org For example, the enzyme CloA is responsible for the conversion of agroclavine (B1664434) to lysergic acid, a key precursor for ergopeptides. mdpi.com Expressing the cloA gene from a lysergic acid producer like C. purpurea in a fungus that normally only produces clavine alkaloids can result in the production of lysergic acid. mdpi.com

Heterologous Expression: A promising strategy involves transferring the biosynthetic genes for specific ergot alkaloids into more tractable fungal hosts like Aspergillus or yeast (Saccharomyces cerevisiae). nih.govnih.gov This "green synthesis" approach could enable more controlled and efficient production of compounds like ergocornine, bypassing the complexities of cultivating the natural producing fungi. nih.gov

Table 1: Key Genes in Ergot Alkaloid Biosynthesis and Their Functions

GeneEnzymeFunctionImpact on Alkaloid Profile
dmaWDimethylallyltryptophan SynthaseCatalyzes the first committed step: prenylation of L-tryptophan. rsc.orgmdpi.comEssential for all ergot alkaloid synthesis.
lpsANonribosomal Peptide SynthetaseIncorporates amino acids to form the peptide side chain of ergopeptides. mdpi.comCrucial for the production of ergopeptides like ergocornine; variations influence the specific peptide alkaloid produced. mdpi.com
cloAClavine OxidaseCatalyzes the conversion of agroclavine to lysergic acid. mdpi.comA key step leading to the formation of lysergic acid-derived amides and peptides. mdpi.com
easAOxidoreductaseA key branch point enzyme that can lead to different classes of ergot alkaloids. mdpi.comAllelic variation determines whether the pathway proceeds towards lysergic acid derivatives or other clavines. mdpi.com

Development of Integrated Multi-Omics Approaches for Ergocornine Research

To fully comprehend the intricate biology of ergocornine production and its physiological effects, a holistic approach is necessary. Integrated multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. mdpi.comlabmanager.com By simultaneously analyzing these different molecular layers, researchers can build comprehensive models of the biological systems involved, from the fungal production of ergocornine to its interaction with host organisms. researchgate.net

This integrative strategy is particularly valuable for studying the complex interactions between the ergot fungus Claviceps purpurea and its host plants. nih.gov For example, dual transcriptome analysis, which simultaneously sequences the RNA of both the fungus and its host during infection, can reveal the genetic and molecular dialogues that govern the infection process and subsequent alkaloid synthesis. nih.gov

Key Research Applications:

Understanding Host-Pathogen Interactions: Multi-omics can elucidate how C. purpurea manipulates the host plant's hormonal and defense pathways to facilitate infection and create a suitable environment for alkaloid production. nih.govcam.ac.uk

Identifying Regulatory Networks: By integrating transcriptomic and metabolomic data, researchers can identify key regulatory genes and pathways that control the biosynthesis of ergocornine. mdpi.com This knowledge is essential for targeted genetic engineering to enhance production.

Biomarker Discovery: In the context of the pharmacological effects of ergocornine, multi-omics can help identify biomarkers associated with its activity and response in different biological systems. researchgate.netnih.gov

Unraveling Complex Traits: The production of specific alkaloid profiles by different fungal strains is a complex trait. An untargeted metabolomics approach, combined with genomic data, has successfully been used to classify C. purpurea strains into distinct metabolomic classes based on their ergot alkaloid content, linking these profiles to specific genetic variations. mdpi.com

Table 2: Application of Multi-Omics in Ergocornine Research

Omics FieldArea of InvestigationPotential Insights for Ergocornine Research
GenomicsFungal genome sequencingIdentification of the complete eas gene cluster and discovery of novel biosynthetic genes. mdpi.com
TranscriptomicsGene expression profiling (RNA-Seq)Understanding which genes are activated during different stages of fungal development and infection, and in response to environmental cues. nih.gov
ProteomicsProtein expression and modification analysisIdentifying the enzymes actively involved in the biosynthetic pathway and their post-translational modifications. labmanager.com
MetabolomicsProfiling of small molecule metabolitesQuantifying the full spectrum of alkaloids and their precursors, providing a direct measure of the output of the biosynthetic pathway. mdpi.com

Exploration of Novel Biological Activities in Underexplored Model Systems

Ergocornine is known for its interaction with various biogenic amine receptors, including dopamine (B1211576), serotonin (B10506), and α-adrenergic receptors, which underlies its physiological effects. mdpi.comnih.gov Its vasoconstrictive properties have been a subject of study, and it is recognized as a dopamine receptor agonist. ontosight.aiwikipedia.org However, the full spectrum of its biological activities may not yet be fully realized. Future research will likely focus on exploring the effects of ergocornine phosphate (B84403) in underexplored or novel model systems to uncover new therapeutic potentials.

While some ergot alkaloids like ergocryptine have been shown to elevate dopamine levels in certain models, ergocornine did not show this specific activity in the same study, highlighting the subtle but significant structural and functional differences between closely related alkaloids. mdpi.com Other studies have demonstrated that ergocornine, along with ergocristine (B1195469) and α-ergocryptine, can effectively lower intraocular pressure in a rabbit model, suggesting potential applications in ophthalmology. mdpi.com

Detailed Research Findings:

Receptor Interaction: The ergoline ring structure of ergot alkaloids is similar to that of neurotransmitters, allowing them to bind to their receptors. nih.gov Ergocornine acts as a partial agonist in some vascular systems. nih.gov

Cytotoxicity: Studies on human primary cells have indicated that several ergopeptines, including ergocornine, can induce apoptosis, pointing to complex modes of action beyond simple receptor agonism/antagonism. mdpi.comresearchgate.net

Livestock Physiology: In livestock, exposure to ergot alkaloids can have significant physiological effects, including impacts on reproduction and productivity. researchgate.net However, specific studies on ergocornine have shown it did not affect LH concentrations in ewes, unlike other alkaloids. researchgate.net This highlights the need for more research on the specific effects of individual alkaloids in relevant animal models.

Comparative Studies: Chemotype profiling of Claviceps purpurea isolates from different host grasses has shown that ergocornine and its epimer are the predominant alkaloids in sclerotia from Kentucky bluegrass, whereas ergotamine is more abundant in those from perennial ryegrass. apsnet.org This natural variation provides an impetus to study the differential biological impacts of these distinct alkaloid profiles.

Future studies could involve testing ergocornine phosphate in models of neurodegenerative diseases, metabolic disorders, or specific types of cancer, where dopamine and serotonin pathways are often dysregulated. nih.gov The use of advanced cellular models, such as organoids or patient-derived cells, could also provide more nuanced insights into its mechanisms of action.

Innovations in High-Throughput Analytical and Screening Platforms

The need for rapid, reliable, and sensitive methods for the detection and quantification of ergot alkaloids is critical for food safety, pharmaceutical manufacturing, and research. Traditional analytical methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS), are highly accurate but can be laborious and time-consuming. tandfonline.comresearchgate.net The future of ergocornine analysis lies in the development and refinement of high-throughput platforms that can screen large numbers of samples quickly and efficiently.

Innovations in this area are focused on both improving existing technologies and developing entirely new analytical approaches. These advancements are crucial for monitoring alkaloid content in agricultural commodities, controlling biotechnological production processes, and screening for new biological activities. nih.gov

Innovations in Analytical Platforms:

MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has emerged as a powerful tool for the high-throughput screening of ergot alkaloids directly from fungal sclerotia. oup.com This method allows for rapid and accurate identification of compounds like ergocornine with minimal sample preparation and no need for chromatographic separation. oup.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based tests offer a rapid and cost-effective screening solution. allaboutfeed.net Recently, a sensitive ELISA has been developed that can measure total ergot alkaloids in various grains, providing a much-needed tool for early detection of contamination in the food supply chain. allaboutfeed.net

Molecularly Imprinted Polymers (MIPs): A novel approach involves using MIPs for the selective extraction and cleanup of ergot alkaloids from complex matrices. The goal is to develop a method that can measure a sum parameter of all ergot alkaloids by cleaving them to a common lysergic acid derivative, which simplifies quantification and increases throughput. merieuxnutrisciences.com

Advanced LC-MS/MS: While LC-MS/MS is already a workhorse, ongoing developments in ultra-high performance liquid chromatography (UHPLC) coupled with the latest generation of mass spectrometers continue to improve sensitivity and speed. nih.gov Methods using modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation are being optimized to analyze a wide range of ergot alkaloids, including ergocornine and its epimers, in diverse food products. nih.gov

Biosensors: Research into biosensors, potentially using aptamers or antibodies, represents a frontier in ergot alkaloid detection. uantwerpen.be These could one day provide real-time, on-site analysis, which would be invaluable for agricultural and industrial applications.

Table 3: Comparison of Analytical Platforms for Ergocornine

PlatformPrincipleAdvantagesPrimary Application
HPLC-FLD/LC-MS/MSChromatographic separation followed by fluorescence or mass spectrometric detection. tandfonline.comHigh accuracy, sensitivity, and specificity for individual alkaloids. researchgate.netRegulatory monitoring, quantitative research. tandfonline.com
MALDI-TOF MSLaser-induced ionization of sample on a matrix, followed by mass analysis. oup.comVery rapid, high-throughput, minimal sample preparation. oup.comScreening of fungal isolates and raw materials. oup.com
ELISAAntibody-based detection of alkaloids. allaboutfeed.netFast, cost-effective, suitable for on-site testing. allaboutfeed.netRapid screening of grains and feed. allaboutfeed.net
MIP-based MethodsSelective binding to custom-made polymer cavities. High selectivity, potential for sum parameter analysis. Future high-throughput screening and sample cleanup.

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of ergocornine phosphate in pharmacological studies?

Ergocornine phosphate's structural characterization requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for identifying fragmentation patterns, such as dehydration products (e.g., m/z 544.2) and peptide ring system losses (e.g., m/z 305, 277) . For phosphate group confirmation, ³¹P NMR spectroscopy is essential to verify the phosphate moiety's bonding environment. Researchers should cross-validate results with high-performance liquid chromatography (HPLC) to assess purity (>98% as per CAS 564-36-3) and stability under experimental conditions .

Q. How should researchers design dose-response experiments to evaluate ergocornine phosphate’s bioactivity in vitro?

Dose-response studies should employ a logarithmic concentration range (e.g., 1 nM–100 µM) to capture both threshold and saturation effects. Use triplicate wells per concentration and include negative controls (e.g., solvent-only) and positive controls (e.g., known prolactin inhibitors for antitumor studies). Data analysis should calculate IC₅₀ values via nonlinear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals. Ensure adherence to reproducibility standards by documenting cell lines, incubation times, and assay conditions (e.g., pH, temperature) as per guidelines in .

Q. What methodologies are suitable for quantifying phosphate release from ergocornine phosphate in aqueous solutions?

Spectrophotometric methods, such as the ascorbic acid-molybdate assay, are widely used. Prepare a standard curve using potassium dihydrogen phosphate (0.1–10 mg/L), measure absorbance at 880 nm, and validate linearity (R² > 0.99). For ergocornine phosphate, acid hydrolysis (1M HCl, 60°C, 1 hr) may be required to liberate phosphate before analysis. Include blank corrections and account for interference from organic matrices using dialysis or centrifugal filtration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor efficacy between ergocornine phosphate and its analogs (e.g., ergocryptine)?

Discrepancies in efficacy, such as ergocornine’s superior tumor suppression compared to ergocryptine , may arise from structural differences (e.g., isopropyl vs. isobutyl side chains) affecting receptor binding. To address this:

  • Perform comparative molecular docking studies targeting the 5-HT2B serotonin receptor.
  • Use RNA sequencing to identify differential gene expression profiles in treated tumors.
  • Validate findings with in vivo models (e.g., Sprague-Dawley rats) under controlled prolactin suppression protocols .
    Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups.

Q. What experimental strategies mitigate confounding factors in longitudinal studies of ergocornine phosphate’s chronic toxicity?

Chronic toxicity studies must account for cumulative effects (e.g., ergotism symptoms like vascular occlusion ):

  • Use staggered dosing cohorts to isolate time-dependent effects.
  • Monitor serum prolactin levels and cardiac biomarkers (e.g., NT-proBNP) to assess valve hyperplasia risk.
  • Employ histopathological analysis of organs (liver, kidneys) post-trial.
  • Apply mixed-effects models to adjust for inter-individual variability and censored data .

Q. How can methodological inconsistencies in phosphate quantification across studies be addressed?

Discrepancies in phosphate measurements, such as those between Rigler bioassays and spectrophotometric methods , often stem from sample preparation (e.g., filtration releasing particulate phosphorus). To standardize protocols:

  • Pre-treat samples with 0.45 µm filters and validate recovery rates using spike-in controls.
  • Compare results across multiple detection methods (e.g., ion chromatography, inductively coupled plasma MS).
  • Report limits of detection (LOD) and quantify matrix effects via standard addition .

Methodological Best Practices

  • Data Analysis : Use tools like R or Python for regression analysis and error propagation calculations. For bioactivity studies, apply the Linest function in Excel to compute slope errors and confidence intervals .
  • Reproducibility : Adhere to the CONSORT-EHEALTH checklist for documenting software, algorithms, and raw data .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines, including randomization and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.